molecular formula C23H21N7O2 B6533850 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(9H-xanthene-9-carbonyl)piperazine CAS No. 1058239-30-7

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(9H-xanthene-9-carbonyl)piperazine

Cat. No. B6533850
CAS RN: 1058239-30-7
M. Wt: 427.5 g/mol
InChI Key: AMTDAAHJBZODBL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazolopyrimidine, a xanthene, and a piperazine ring. Triazolopyrimidines are a class of compounds that have been widely studied for their diverse biological activities . Xanthenes are a group of organic compounds with various biological activities and are used in the synthesis of pharmaceuticals and dyes . Piperazine is a common moiety in medicinal chemistry known for its versatility and potential biological activities .


Synthesis Analysis

While the specific synthesis route for this compound is not available, compounds with similar structures are typically synthesized through multi-step reactions involving the formation of the individual rings followed by their coupling .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings. The relative configuration of the compound could be determined using techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the piperazine ring could undergo reactions with acids and bases, and the triazolopyrimidine ring could participate in electrophilic substitution reactions .

Future Directions

Future research could focus on exploring the biological activities of this compound and its derivatives, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O2/c1-28-21-20(26-27-28)22(25-14-24-21)29-10-12-30(13-11-29)23(31)19-15-6-2-4-8-17(15)32-18-9-5-3-7-16(18)19/h2-9,14,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTDAAHJBZODBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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